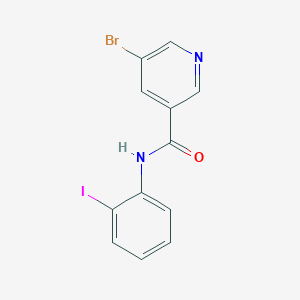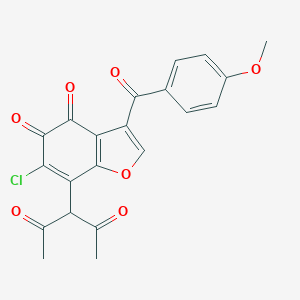
5-bromo-N-(2-iodophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-iodophenyl)nicotinamide, commonly known as BINA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and has been studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.
Wirkmechanismus
BINA's mechanism of action involves the inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, which leads to a reduction in NAD+ levels. This, in turn, activates the energy sensor AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. Activation of AMPK and inhibition of mTOR can lead to various cellular effects, including autophagy, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
BINA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and improve glucose tolerance and insulin sensitivity in obese mice. BINA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BINA has several advantages for lab experiments, including its potent inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, its high purity and yield, and its ability to penetrate the blood-brain barrier. However, BINA also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on BINA include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Studies on its potential off-target effects and toxicity are also needed to ensure its safety for clinical use. Additionally, the development of more potent and selective 5-bromo-N-(2-iodophenyl)nicotinamide inhibitors based on the structure of BINA may lead to the discovery of new therapeutic agents.
Synthesemethoden
BINA can be synthesized using a multi-step process involving the reaction of 2-iodonicotinic acid with thionyl chloride, followed by the reaction with 5-bromoanthranilic acid. The resulting product is then treated with sodium hydroxide and acetic anhydride to yield BINA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
BINA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of 5-bromo-N-(2-iodophenyl)nicotinamide, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular metabolism. NAD+ is involved in various cellular processes, including DNA repair, energy metabolism, and gene expression. Therefore, BINA's inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide can lead to a reduction in NAD+ levels, resulting in altered cellular metabolism and potentially therapeutic effects.
Eigenschaften
Produktname |
5-bromo-N-(2-iodophenyl)nicotinamide |
|---|---|
Molekularformel |
C12H8BrIN2O |
Molekulargewicht |
403.01 g/mol |
IUPAC-Name |
5-bromo-N-(2-iodophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
InChI-Schlüssel |
IPPUDOLTIMDVAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)